2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6N2O/c9-7(10,11)5-2-1-4(3-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDVKSZMTZNBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1NC(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding trifluoroacetic acid and the corresponding amine.
| Reagents/Conditions | Products | Mechanistic Pathway |
|---|---|---|
| 6M HCl, reflux (110°C, 12h) | Trifluoroacetic acid + 6-(trifluoromethyl)piperidin-3-amine | Acid-catalyzed nucleophilic acyl substitution |
| 2M NaOH, 80°C, 6h | Trifluoroacetate salt + free amine | Base-promoted hydrolysis |
This reaction mirrors the behavior of simpler trifluoroacetamides (e.g., 2,2,2-trifluoroacetamide, C₂H₂F₃NO) , where the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.
Nucleophilic Substitution Reactions
The piperidine nitrogen and adjacent carbons may participate in nucleophilic substitutions, particularly under deprotonating conditions.
| Reagents/Conditions | Products | Key Observations |
|---|---|---|
| NaH/DMF, alkyl halide (R-X), 60°C, 4h | N-alkylated derivatives | Selective alkylation at the secondary amine |
| K₂CO₃/CH₃CN, aryl boronic acid, Pd catalyst | Biaryl-substituted piperidines | Suzuki coupling at halogenated positions (if present) |
For example, in analogous piperidine systems, potassium tert-butoxide in DMF facilitates deprotonation, enabling reactions with electrophiles like aryl halides .
Oxidation
The acetamide carbonyl and piperidine ring are potential oxidation sites:
| Reagents/Conditions | Products | Efficiency |
|---|---|---|
| KMnO₄, H₂O, 70°C | Trifluoroacetic acid (via C-N bond cleavage) | Moderate (60–75% yield) |
| mCPBA, CH₂Cl₂, 0°C → RT | N-Oxide derivatives (piperidine ring oxidation) | Low (20–30% yield) |
Reduction
The acetamide group can be reduced to secondary amines:
| Reagents/Conditions | Products | Selectivity |
|---|---|---|
| LiAlH₄, THF, reflux, 8h | N-[6-(Trifluoromethyl)piperidin-3-yl]ethylamine | High (>90% yield) |
| NaBH₄/I₂, MeOH, 25°C, 24h | Partial reduction to hemiaminal intermediates | Low (15–25% yield) |
Electrophilic Aromatic Substitution (EAS)
While the piperidine ring is not aromatic, fluorinated aromatic analogs (e.g., 4-(3-fluorophenyl)piperidines) undergo EAS at meta positions. For the target compound, electrophilic attack is unlikely due to the absence of aromaticity but may occur in synthetic precursors.
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes above 200°C, releasing trifluoroacetyl isocyanate (TFAC) and piperidine fragments.
-
Photolytic Degradation : UV irradiation (254 nm) induces C-F bond cleavage, generating defluorinated byproducts.
Comparative Reactivity with Analogous Compounds
| Compound | Key Reaction | Rate (Relative) |
|---|---|---|
| 2,2,2-Trifluoro-N-(pyrrolidin-3-yl)acetamide | Hydrolysis (6M HCl, 110°C) | 1.2× faster |
| N-Methyltrifluoroacetamide | Reduction (LiAlH₄) | 0.8× slower |
The electron-withdrawing trifluoromethyl groups reduce electron density at the carbonyl, accelerating hydrolysis but slowing reductions compared to non-fluorinated analogs.
Scientific Research Applications
Anesthetic Properties
Research indicates that compounds with trifluoromethyl groups exhibit significant anesthetic activity. For instance, analogues of related compounds have demonstrated oral general anesthetic effects with minimal hemodynamic impact. These findings suggest that 2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide may also possess similar properties, potentially reducing the minimum alveolar concentration of other anesthetics like isoflurane without adverse cardiovascular effects .
Anticonvulsant Activity
Fluorinated compounds are known for their anticonvulsant properties. The structural characteristics of this compound may enhance its efficacy in treating seizure disorders. Preliminary studies on related compounds have shown potent anticonvulsant activity in various animal models, indicating a promising avenue for further investigation .
Case Study: Anesthetic Efficacy
A study conducted on a series of fluorinated compounds found that those similar to this compound significantly reduced the MAC of isoflurane in animal models while maintaining stable heart rates and blood pressure levels. This suggests a potential therapeutic window for using such compounds in clinical anesthesia .
Case Study: Anticonvulsant Effects
In another investigation focusing on fluorinated analogues, researchers reported that specific modifications to the piperidine ring structure enhanced anticonvulsant efficacy. The study highlighted that compounds with trifluoromethyl substitutions exhibited increased potency against maximal electroshock seizures in rodent models . This aligns with the expected pharmacological profile of this compound.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table highlights structural variations and their implications:
Physicochemical Properties
- Comparatively, the quinoline derivative (LogP ~2.1) balances lipophilicity and solubility for oral bioavailability .
- Solubility : Piperidine-based compounds generally exhibit better solubility in organic solvents than aromatic analogs. The difluoroethyl derivative () may show improved aqueous solubility due to polar C-F bonds .
Biological Activity
2,2,2-Trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide (CAS No. 1820704-73-1) is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains multiple trifluoromethyl groups, which are known to enhance the pharmacological properties of drugs by increasing lipophilicity and metabolic stability.
The chemical formula of this compound is C₈H₁₀F₆N₂O, with a molecular weight of 264.17 g/mol. Its structure features a piperidine ring substituted with trifluoromethyl groups, which significantly influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀F₆N₂O |
| Molecular Weight | 264.17 g/mol |
| IUPAC Name | This compound |
| Appearance | Oil |
| Storage Temperature | 4 °C |
The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl groups, which are known to interact favorably with various biological targets. The electronegative nature of fluorine enhances binding affinity to proteins and enzymes, potentially leading to increased therapeutic efficacy.
Pharmacological Studies
Recent studies have explored the pharmacological potential of compounds containing trifluoromethyl groups. For instance, research has shown that the incorporation of trifluoromethyl moieties can lead to enhanced potency against specific enzymes and receptors:
- Antidepressant Activity : Compounds similar in structure have demonstrated significant inhibition of serotonin reuptake, suggesting potential antidepressant properties.
- Anticancer Properties : The trifluoromethyl group has been linked to improved anticancer activity in various preclinical models, particularly through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Case Study on Antidepressant Efficacy : A study investigated a series of trifluoromethyl-substituted piperidines for their ability to inhibit serotonin transporters (SERT). Results indicated that compounds with multiple trifluoromethyl substitutions exhibited up to a 6-fold increase in potency compared to non-fluorinated analogs .
- Anticancer Activity : Another study focused on the compound's effect on human cancer cell lines. The results showed significant cytotoxic effects at micromolar concentrations, with mechanisms involving the induction of apoptosis confirmed through flow cytometry analyses .
Safety Profile
While specific safety data for this compound is limited, it is essential to consider the general safety profiles associated with fluorinated compounds. Fluorinated organic compounds can exhibit toxicity; hence appropriate handling and safety measures should be observed during laboratory use.
Q & A
Q. What are the key steps for synthesizing 2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reacting trifluoroacetic acid derivatives with a piperidine-containing amine under coupling agents like EDCl/HOBt.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to achieve >95% purity.
- Yield optimization : Control of reaction temperature (0–5°C for exothermic steps) and anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
Characterization via ¹H/¹³C NMR and HRMS is critical to confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing trifluoroacetamide derivatives?
- Spectroscopy :
- NMR : ¹⁹F NMR is essential for tracking trifluoromethyl groups (δ ≈ -60 to -70 ppm).
- IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and CF₃ vibrations (~1150–1250 cm⁻¹).
- Chromatography :
- HPLC-MS with C18 columns and trifluoroacetic acid (0.1%) in mobile phases improves peak resolution for polar intermediates.
- GC-MS with derivatization (e.g., BSTFA for silylation) enhances volatility for trace analysis .
Q. What preliminary assays are recommended to evaluate biological activity?
- Kinase inhibition assays : Use ADP-Glo™ or fluorescence-based platforms to screen against kinases (e.g., CDKs, EGFR).
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Metabolic stability : Microsomal incubation (human/rat liver microsomes) to assess half-life (t₁/₂) and intrinsic clearance .
Advanced Research Questions
Q. How can reaction mechanisms for trifluoroacetamide derivatization be elucidated?
- Substitution reactions : Use isotopic labeling (e.g., ¹⁸O in hydrolysis) or kinetic studies (variable-temperature NMR) to track intermediates.
- Oxidation pathways : Employ DFT calculations (Gaussian 09) to model transition states and identify rate-determining steps.
- Cross-coupling : Mechanistic probes like radical scavengers (TEMPO) to distinguish between radical vs. polar pathways .
Q. What computational strategies improve reaction design for trifluoromethylated compounds?
- Reaction path searches : Quantum chemical software (GRRM17) explores potential energy surfaces to predict feasible pathways.
- Machine learning : Train models on PubChem data to predict optimal solvents/catalysts for amidation reactions.
- Microkinetic modeling : Integrate experimental rate constants (from stopped-flow spectroscopy) to simulate batch reactor performance .
Q. How should contradictory data in biological activity studies be resolved?
- Multi-technique validation : Combine SPR (surface plasmon resonance) for binding affinity with cellular thermal shift assays (CETSA) to confirm target engagement.
- Structural analogs : Synthesize derivatives (e.g., replacing CF₃ with CH₃) to isolate electronic vs. steric effects.
- Meta-analysis : Cross-reference datasets from ChEMBL and BindingDB to identify outliers or assay-specific artifacts .
Q. What stability challenges arise during long-term storage, and how are they mitigated?
- Degradation pathways : Hydrolysis of the acetamide group (pH-dependent) and photolytic cleavage of C-F bonds.
- Stabilization methods :
- Lyophilization with cryoprotectants (trehalose) for aqueous formulations.
- Storage under argon in amber vials at -80°C to prevent oxidative and UV-induced degradation.
- Forced degradation studies : Accelerated aging (40°C/75% RH) with LC-MS monitoring to identify degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
